1,4-Dichloro-6,7-dimethoxyphthalazine
Overview
Description
1,4-Dichloro-6,7-dimethoxyphthalazine is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tumorigenic Effects : 1-Hydrazinophthalazine hydrochloride, a derivative, has been shown to significantly increase lung tumor incidence in mice, with adenomas and adenocarcinomas being the most common types. This indicates its potential impact on cancer research (Tóth, 1978).
DNA Intercalation : Studies have demonstrated that derivatives like 1,4-dichlorophthalazine could act as potential DNA intercalators. This suggests their application in areas like gene therapy or molecular biology (Ebrahimlo et al., 2009).
Organic Synthesis and Drug Discovery : An efficient procedure for synthesizing 6,7-dichloro-5,8-phthalazinedione and its derivatives with potential applications in organic synthesis and drug discovery has been developed (Kim et al., 2003).
Catalysis in Chemical Reactions : Derivatives of 1,4-dichlorophthalazine, such as those combined with cinchona alkaloids, have been used to catalyze the asymmetric "interrupted" Feist-Bénary reaction, yielding significant results (Jin et al., 2007).
Electron Transfer Studies : Derivatives like 1,4-dimethoxynaphthalene-bridge-heterocycle systems have been synthesized for studying long-range intramolecular electron transfer involving metal centers, which is crucial in fields like materials science (Golka et al., 1992).
Antimicrobial Activity : Some derivatives have shown effective antimicrobial activity, which can be explored for developing new antimicrobial agents (Azarifar & Shaebanzadeh, 2002).
Anticancer Therapy : Quinoxaline 1,4-di-N-oxides, related to the phthalazine derivatives, have been identified as efficient and selective hypoxia-selective agents, which can be potentially used in anticancer chemotherapy (Monge et al., 1995).
Properties
IUPAC Name |
1,4-dichloro-6,7-dimethoxyphthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)10(12)14-13-9(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQVLUDQZVSOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NN=C2Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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